molecular formula C7H12O2 B017977 Ethyl 3-Methyl-2-butenoate-d6 CAS No. 53439-15-9

Ethyl 3-Methyl-2-butenoate-d6

Cat. No. B017977
CAS RN: 53439-15-9
M. Wt: 134.21 g/mol
InChI Key: UTXVCHVLDOLVPC-XERRXZQWSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-methyl-2-butenoate derivatives involves various chemical reactions, showcasing the compound's versatility in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, leading to highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, modifications in the synthesis process can yield diverse products with varying functional groups, highlighting the compound's adaptability in synthesis pathways.

Molecular Structure Analysis

The molecular structure of ethyl 3-Methyl-2-butenoate-d6 and its derivatives is characterized by various spectroscopic techniques. X-ray single-crystal diffraction analyses reveal intricate details about the molecular geometry, indicating a monoclinic structure with specific space groups for different derivatives. These structural insights are crucial for understanding the compound's reactivity and properties (Wang et al., 2011).

Chemical Reactions and Properties

Ethyl 3-Methyl-2-butenoate-d6 undergoes a variety of chemical reactions, illustrating its reactive nature. For example, it can participate in annulation reactions to form tetrahydropyridines (Zhu et al., 2003) or react with acyl chlorides to give N-acylated products, demonstrating its multifaceted reactivity in organic synthesis (Shabana, Rasmussen, & Lawesson, 2010).

Scientific Research Applications

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, closely related to Ethyl 3-Methyl-2-butenoate-d6, is used in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity, showcasing its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Silicon-Directed Gamma Substitution

Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a derivative of Ethyl 3-Methyl-2-butenoate-d6, undergoes selective reactions at carbon 4 with Lewis acids and various compounds. This represents a selective gamma substitution on an α,β-unsaturated ester, demonstrating its reactivity and potential applications in organic chemistry (Albaugh-Robertson & Katzenellenbogen, 1982).

Reactivity in Synthesis of Heterocycles

Compounds such as Ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, related to Ethyl 3-Methyl-2-butenoate-d6, are synthesized and reacted with binucleophiles like hydrazine and hydroxylamine. This process evaluates their electrophilic centers in forming polyfunctionalized heterocyclic compounds, suggesting potential in heterocyclic chemistry applications (Braibante, Braibante, Costa, & Martins, 2002).

Mass Spectrometric Analysis

Isomeric mixed methyl ethyl esters of 2-methylmaleic acid, closely related to Ethyl 3-Methyl-2-butenoate-d6, show distinct electron ionization mass spectra. Their behavior under mass spectrometry, including fragmentation processes and hydrogen transfer mechanisms, provides insights into analytical chemistry applications (Tamiri, Ari, Zitrin, & Mandelbaum, 2003).

Enamine Chemistry

Ethyl 3-amino-2-butenoate, structurally related to Ethyl 3-Methyl-2-butenoate-d6, undergoes alkylation and acylation reactions, leading to a variety of N- and C-alkylated and acylated products. This highlights its importance in enamine chemistry, useful in synthesizing a range of organic compounds (Shabana, Rasmussen, & Lawesson, 2010).

properties

IUPAC Name

ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVCHVLDOLVPC-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482505
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Methyl-2-butenoate-d6

CAS RN

53439-15-9
Record name Ethyl 3-Methyl-2-butenoate-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten grams 3,3-dimethylacrylic acid was dissolved in 100 ml absolute ethanol and 0.5 ml concentrated (37% approx.) hydrochloric acid added. The reaction mix was refluxed for 24 to 48 hours with a Dean-Stark trap filled with activated molecular sieves inserted between the reaction vessel and the condenser. After cooling, the solvent was removed by rotary evaporation under reduced pressure at 50° C. to yield 6.3 g of a cloudy, yellow oil (ethyl 3-methyl-2-butenoate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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